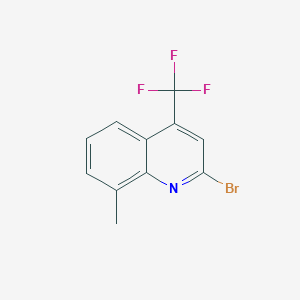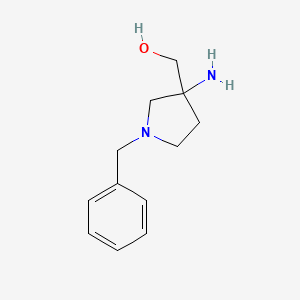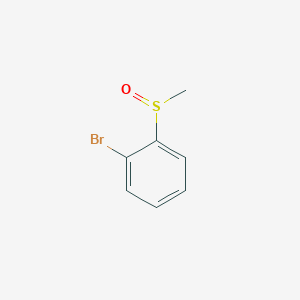
2-Bromo-6-iodo-3-methoxypyridine
概要
説明
The compound 2-Bromo-6-iodo-3-methoxypyridine is a halogenated pyridine derivative that is not directly mentioned in the provided papers. However, related compounds and their chemistry can provide insights into its potential reactivity and applications. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry due to its stability and synthetic efficiency . Similarly, 2-Bromo-4-iodopyridine serves as a precursor for various substituted pyridines . These findings suggest that 2-Bromo-6-iodo-3-methoxypyridine could also be a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related bromo-iodo pyridine derivatives often involves halogen dance reactions, as seen in the synthesis of 2-Bromo-4-iodopyridine . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the potential for regioselective halogenation and functionalization of pyridine rings . These methods could potentially be adapted for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.
Molecular Structure Analysis
While the molecular structure of 2-Bromo-6-iodo-3-methoxypyridine is not directly analyzed in the provided papers, the structure of a related compound, 2-Iodo-3-methoxy-6-methylpyridine, has been determined to feature planar pyridine rings with specific dihedral angles, and the presence of weak intermolecular hydrogen bonds . This information can be useful in predicting the molecular geometry and intermolecular interactions of 2-Bromo-6-iodo-3-methoxypyridine.
Chemical Reactions Analysis
The chemical reactivity of bromo- and iodo- pyridines is well-documented, with these halogens often serving as good leaving groups in nucleophilic substitution reactions . For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been used as an intermediate for the synthesis of pentasubstituted pyridines . This suggests that 2-Bromo-6-iodo-3-methoxypyridine could undergo similar transformations, potentially leading to a wide range of substituted pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-iodo-3-methoxypyridine can be inferred from related compounds. For instance, the presence of methoxy and bromo groups in 5-bromo-2-methoxy-6-methylpyridine affects its reactivity and physical properties, such as solubility and boiling point . The halogen-rich nature of compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine also suggests that 2-Bromo-6-iodo-3-methoxypyridine may have significant applications in medicinal chemistry due to its potential for further functionalization .
科学的研究の応用
1. Precursor in Organic Synthesis
2-Bromo-6-iodo-3-methoxypyridine serves as a precursor in the synthesis of various organic compounds. For instance, it is used in the preparation of hydroxylated bipyridines, a process involving coupling reactions and subsequent ether cleavage (Dehmlow & Schulz, 1987). Additionally, it is a key component in the efficient synthesis of complex molecules, such as 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, which has applications in the field of medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
2. In Chemical Reactions and Mechanisms
This compound is involved in various chemical reactions and mechanisms. For example, it plays a role in the rearrangements during aminations of halopyridines, which can involve intermediates like pyridyne (Pieterse & Hertog, 2010). It is also used in the study of halogen-metal exchange reactions and their application in organic synthesis (Walters, Carter, & Banerjee, 1992).
Safety and Hazards
特性
IUPAC Name |
2-bromo-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNVVCKJSWJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455194 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321535-37-9 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-6-iodo-3-methoxypyridine a useful compound in organic synthesis?
A1: 2-Bromo-6-iodo-3-methoxypyridine is a versatile building block in organic synthesis due to its ability to undergo selective Suzuki reactions. [] The presence of two different halogen atoms (bromine and iodine) with varying reactivity allows for sequential functionalization. This selectivity is valuable for the controlled synthesis of complex molecules, particularly aryl-substituted pyridines, which are important structural motifs in various pharmaceuticals and agrochemicals.
Q2: Can you elaborate on the selective Suzuki reactions of 2-Bromo-6-iodo-3-methoxypyridine as highlighted in the research?
A2: The research by [] demonstrates that 2-Bromo-6-iodo-3-methoxypyridine can be selectively arylated via Suzuki reactions. The authors successfully synthesized both mono-arylated and terarylated derivatives. This selectivity is attributed to the higher reactivity of the iodine atom compared to the bromine atom under the employed reaction conditions. By adjusting the reaction conditions and stoichiometry, researchers can control the degree of arylation, making this compound a powerful tool for synthesizing diverse pyridine derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)